molecular formula C9H18O8 B043771 Galactosylglycerol CAS No. 16232-91-0

Galactosylglycerol

Cat. No. B043771
CAS RN: 16232-91-0
M. Wt: 254.23 g/mol
InChI Key: NHJUPBDCSOGIKX-NTXXKDEISA-N
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Description

Synthesis Analysis

Galactosylglycerol can be synthesized through enzymatic methods, as described by Wei et al. (2013), where β-galactosidase catalyzed reverse hydrolysis of galactose and glycerol under optimum conditions resulted in significant yields of galactosylglycerol (Wei et al., 2013). Another approach involves the activity of UDP-galactose: ceramide galactosyltransferase (CGalT) which galactosylates both hydroxy- and non-hydroxy fatty acid-containing ceramides and diglycerides (Petra et al., 1996).

Molecular Structure Analysis

The molecular structure of galactosylglycerol has been characterized by MS and NMR techniques, confirming it as a mixture of (2R)- and (2S)- 3-O-β-D-galactopyranosyl-glycerol (Wei et al., 2013).

Chemical Reactions and Properties

The enzymatic synthesis and characterization of galactosyl derivatives reveal the stereoselectivity and preference for primary alcohols by β-galactosidase from Aspergillus oryzae, generating chiral centers and leading to mixtures of stereoisomers (Gabriela et al., 2009).

Physical Properties Analysis

Differential scanning calorimetry (DSC), X-ray diffraction (XRD), and Fourier-transform infrared (FTIR) spectroscopy studies on synthesized galactosylglycerols show complex phase behavior and structural properties. These properties include phase transitions and molecular packing, indicating the significant influence of galactosylglycerol on the physical state of lipid assemblies (D. A. Mannock et al., 2001).

Scientific Research Applications

  • Nanomechanical Properties of Lipid Bilayers : Galactosylceramides (GalCer) significantly enhance the nanomechanical properties of lipid bilayers. This exceptional stability is observed when GalCer and cholesterol coexist in membranes, suggesting potential applications in membrane-related research and technologies (Gumí‐Audenis, Sanz, & Giannotti, 2015).

  • Antimalaria and Antimetastatic Activity : A synthetic C-glycoside analogue of GalCer shows 1,000-fold more potent antimalaria activity and 100-fold more potent antimetastatic activity than GalCer. This makes it an excellent candidate for therapeutic applications (Schmieg, Yang, Franck, & Tsuji, 2003).

  • Anticancer Compounds : Galactolipids from the marine diatom Phaeodactylum tricornutum can induce apoptosis in micromolar concentrations, highlighting their potential as anticancer compounds (Andrianasolo et al., 2008).

  • Prevention of Oxidative Cell Death : Glyceroglycolipids from certain bacteria strains prevent oxidative cell death induced by tert-butylhydroperoxide, offering potential therapeutic applications (Matsufuji et al., 2000).

  • Impact on Enterobacteria's Fermentative Activity : Orally ingested plant galactoglycerolipids in rats rapidly hydrolyze into constituent fatty acids, potentially impacting the fermentative activity of enterobacteria in the cecum and colon (Sugawara & Miyazawa, 2000).

  • HIV Treatment : Galactosyl ceramide or a derivative may serve as an alternative receptor for the human immunodeficiency virus in the nervous system, suggesting new treatment options (Bhat, Spitalnik, González-Scarano, & Silberberg, 1991).

  • Antitumor Activity : The antitumor activity of monoacylated 2-O-beta-galactosylglycerols against Epstein-Barr virus activation is significantly influenced by the length of the acyl chain, particularly a hexanoyl chain (Colombo et al., 1999).

  • Role in Plant Growth and Photosynthesis : Glycycerolipids are essential for plant growth and photosynthesis. Their diverse functions in bacteria remain largely unexplored, indicating potential areas for further research (Hölzl & Dörmann, 2007).

Future Directions

The antibacterial mechanism of monolauroyl-galactosylglycerol (MLGG), a derivative of galactosylglycerol, has been studied, providing new insights into the antimicrobial mechanisms of MLGG . Future research could focus on further understanding the antimicrobial mechanisms of galactosylglycerol and its derivatives, as well as exploring their potential applications in controlling food contamination and foodborne diseases .

properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(2R)-2,3-dihydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O8/c10-1-4(12)3-16-9-8(15)7(14)6(13)5(2-11)17-9/h4-15H,1-3H2/t4-,5-,6+,7+,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJUPBDCSOGIKX-NTXXKDEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H](CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90936687
Record name 3-O-beta-D-Galactopyranosyl-sn-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Galactosylglycerol

CAS RN

16232-91-0
Record name 3-O-β-D-Galactopyranosyl-sn-glycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16232-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-O-beta-D-Galactopyranosyl-sn-glycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016232910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-O-beta-D-Galactopyranosyl-sn-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Galactosylglycerol
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Galactosylglycerol
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Galactosylglycerol

Citations

For This Compound
815
Citations
EW Putman, WZ Hassid - Journal of the American Chemical …, 1954 - ACS Publications
… When the galactosylglycerol is oxidized with sodium periodate, two moles of perio- … On treatment of the galactosylglycerol with sodium periodate it consumed two moles of periodate and …
Number of citations: 69 pubs.acs.org
HE Carter, RH McCluer, ED Slifer - Journal of the American …, 1956 - ACS Publications
A benzene extract of bleached wheat flour was fractionated by Craig distribution between-heptane and 95% methanol into triglyceride, steroid, lipoprotein and lipocarbohydrate fractions…
Number of citations: 200 pubs.acs.org
M Diao, D Qi, M Xu, Z Lu, F Lv, X Bie, C Zhang, H Zhao - Food Control, 2018 - Elsevier
The antibacterial activity and mechanism of monolauroyl-galactosylglycerol (MLGG) against Bacillus cereus were investigated. The minimum inhibitory concentration of MLGG against B…
Number of citations: 67 www.sciencedirect.com
J Joyard, MA Block, A Malherbe… - Lipid metabolism in …, 1993 - books.google.com
The first evidence for the occurrence and stru ure of galactolipids was obtained by Carter et al. 16 They isolated two polar lipids from wheat flour which yielded a mixture of …
Number of citations: 42 books.google.com
P Baruah, NC Baruah, RP Sharma, JN Baruah… - Phytochemistry, 1983 - Elsevier
A MONOACYL GALACTOSYLGLYCEROL FROM SOIVCHUS ARVH’WS … As part of our search for biologically the diacyl galactosylglycerol, la, the monoacyl galactosylactive lactones …
Number of citations: 48 www.sciencedirect.com
H Kauss - Plant physiology, 1973 - academic.oup.com
Osmotic balance in Ochromonas malhamensis is mediated directly by fluctuations in the pool size of α-galactosylglycerol (isofloridoside). Chase experiments with glucose- 14 C …
Number of citations: 65 academic.oup.com
Y Wang, J Shen, F Meng, Z Lu, F Lv, L Zhou… - Applied Microbiology and …, 2023 - Springer
The purpose of this study was to provide new ideas for the antibacterial mechanism of monolauroyl-galactosylglycerol (MLGG) from the perspective of cell membranes. The changes in …
Number of citations: 3 link.springer.com
D Colombo, F Ronchetti, A Scala, L Toma - Tetrahedron: Asymmetry, 1998 - Elsevier
2-O-β-d-Galactosylglycerol 1 was submitted to acylation using Pseudomonas cepacia or Candida antarctica lipases as catalysts and 2,2,2-trifluoroethyl esters of butanoic, hexanoic, …
Number of citations: 20 www.sciencedirect.com
H Kuttenreich, HJ Hinz, RD Koynova… - Chemistry and physics of …, 1993 - Elsevier
The phase behaviour of a synthetic, stereochemically pure glycolipid 2,3- di -O- tetradecyl-l -O-β- d - galactosyl -sn- glycerol (14-2,3-Gal) in excess water has been characterized by …
Number of citations: 24 www.sciencedirect.com
S KAYA, Y ARAKI, E ITO - European journal of biochemistry, 1985 - Wiley Online Library
Structural studies were carried out on the linkage units in the teichoic‐acid–glycopeptide complexes isolated from lysozyme digests of the cell walls of Bacillus coagulans AHU 1366. On …
Number of citations: 22 febs.onlinelibrary.wiley.com

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